![molecular formula C12H14O B3050557 1-(4-Methylphenyl)pent-4-en-1-one CAS No. 26954-31-4](/img/structure/B3050557.png)
1-(4-Methylphenyl)pent-4-en-1-one
Overview
Description
1-(4-Methylphenyl)pent-4-en-1-one, also known as 4-MPD, is a research chemical that belongs to the cathinone class. It is a synthetic compound that is used for scientific research purposes. The chemical structure of 4-MPD is similar to other cathinones, such as MDPV and alpha-PVP. The purpose of
Scientific Research Applications
Antibacterial Activity
1-(4-Methylphenyl)pent-4-en-1-one and its derivatives have been explored for their antibacterial properties. A study by Cindrić et al. (2018) synthesized novel enaminones related to 1-(4-Methylphenyl)pent-4-en-1-one and assessed their antibacterial activity. These compounds displayed mild or no antibacterial activity, suggesting potential for further exploration in this field. Additionally, Deghady et al. (2021) conducted a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a derivative, demonstrating its antibacterial efficacy through molecular docking studies against Staphylococcus aureus (Cindrić et al., 2018) (Deghady et al., 2021).
Molecular Docking and Computational Studies
Computational and theoretical studies play a significant role in understanding the properties and potential applications of 1-(4-Methylphenyl)pent-4-en-1-one derivatives. Banerjee et al. (2014) and (2015) investigated the formation mechanism, stereocontrol, and environmental impact of derivatives like 4-methyl-2,4-bis(p-hydroxyphenyl)pent-2-ene. These studies utilized density functional theory to understand the molecular behavior and environmental interactions of these compounds (Banerjee et al., 2014) (Banerjee et al., 2015).
Polymer Synthesis
Research by Lu et al. (1995) explored the synthesis of polycarbosilanes containing 1-sila-cis-pent-3-enes, which are structurally related to 1-(4-Methylphenyl)pent-4-en-1-one. This study contributes to the understanding of polymer chemistry and potential applications in material science (Lu et al., 1995).
Spectroscopic Studies
The properties of 1-(4-Methylphenyl)pent-4-en-1-one derivatives have also been investigated through various spectroscopic techniques. For instance, Reilly et al. (2009) identified resonance-stabilized cis- and trans-1-vinylpropargyl radicals related to 1-(4-Methylphenyl)pent-4-en-1-one using spectroscopic methods. These studies contribute to our understanding of the molecular structure and behavior of such compounds (Reilly et al., 2009).
properties
IUPAC Name |
1-(4-methylphenyl)pent-4-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h3,6-9H,1,4-5H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYAADXWZKXWGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549852 | |
Record name | 1-(4-Methylphenyl)pent-4-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)pent-4-en-1-one | |
CAS RN |
26954-31-4 | |
Record name | 1-(4-Methylphenyl)pent-4-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.